![molecular formula C9H10N2S B1352453 n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine CAS No. 868755-42-4](/img/structure/B1352453.png)
n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine
Overview
Description
“n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine” is a heterocyclic compound . Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
Synthesis Analysis
Many efforts have been made to synthesize these important heterocycles . There are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .
Chemical Reactions Analysis
The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A study by Yarmolchuk et al. (2011) discusses the synthesis of hexahydro-2H-thieno[2,3-c]pyrrole derivatives, a structurally related compound to n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine. They developed practical syntheses based on [3 + 2] cycloaddition reactions, demonstrating the potential of this scaffold to generate libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).
- Characterization and Reactivity : Lipunov et al. (2007) studied the interaction of N1-(2-hydroxyphenylmethylthieno[2,3-b]pyrid-3-yl)arylamides with hydrazine hydrate, leading to thieno[2,3-b]pyridine-2,3-diamines. This research highlights the reactivity of compounds structurally similar to n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine, offering insights into their potential applications (Lipunov et al., 2007).
Potential Applications
- Photocytotoxicity and Cellular Imaging : Basu et al. (2014, 2015) researched Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound similar to n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine. They explored its photocytotoxic properties and potential for cellular imaging. Their studies indicate potential applications in medical and biochemical fields (Basu et al., 2014), (Basu et al., 2015).
Spectroscopic Properties
- Spectroscopic Analysis : Al-Ansari (2016) conducted a study on the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine derivatives. This research is relevant for understanding the optical and electronic properties of similar compounds, potentially useful in the development of fluorescent materials or sensors (Al-Ansari, 2016).
properties
IUPAC Name |
N-methyl-1-thieno[2,3-b]pyridin-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-10-6-8-5-7-3-2-4-11-9(7)12-8/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFQWFNNJCRAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(S1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428712 | |
Record name | N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine | |
CAS RN |
868755-42-4 | |
Record name | N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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